Cas no 20503-85-9 (1,3-Propanediamine,N3-(4,5-diphenyl-2-oxazolyl)-N1,N1-dimethyl-)

1,3-Propanediamine,N3-(4,5-diphenyl-2-oxazolyl)-N1,N1-dimethyl- structure
20503-85-9 structure
Product Name:1,3-Propanediamine,N3-(4,5-diphenyl-2-oxazolyl)-N1,N1-dimethyl-
CAS No:20503-85-9
MF:C20H23N3O
MW:321.416124582291
CID:285636
PubChem ID:88575
Update Time:2025-04-19

1,3-Propanediamine,N3-(4,5-diphenyl-2-oxazolyl)-N1,N1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine,N3-(4,5-diphenyl-2-oxazolyl)-N1,N1-dimethyl-
    • N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
    • 1,3-propanediamine, N~3~-(4,5-diphenyl-2-oxazolyl)-N~1~,N~1~-dimethyl-
    • N'-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dimethylpropane-1,3-diamine
    • Oxazole, 2-((3-(dimethylamino)propyl)amino)-4,5-diphenyl-
    • 2-((3-(Dimethylamino)propyl)amino)-4,5-diphenyloxazole
    • 20503-85-9
    • DTXSID90174502
    • BRN 1014430
    • Inchi: 1S/C20H23N3O/c1-23(2)15-9-14-21-20-22-18(16-10-5-3-6-11-16)19(24-20)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3,(H,21,22)
    • InChI Key: OUGWHDLNULSJCN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N=C1NCCCN(C)C

Computed Properties

  • Exact Mass: 321.18429
  • Monoisotopic Mass: 321.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 41.3Ų

Experimental Properties

  • Density: 1.113
  • Boiling Point: 445.2°C at 760 mmHg
  • Flash Point: 223°C
  • Refractive Index: 1.591
  • PSA: 41.3
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